4-Bromophenyl-(4-fluorobenzyl)ether 4-Bromophenyl-(4-fluorobenzyl)ether
Brand Name: Vulcanchem
CAS No.: 900911-39-9
VCID: VC5429497
InChI: InChI=1S/C13H10BrFO/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9H2
SMILES: C1=CC(=CC=C1COC2=CC=C(C=C2)Br)F
Molecular Formula: C13H10BrFO
Molecular Weight: 281.124

4-Bromophenyl-(4-fluorobenzyl)ether

CAS No.: 900911-39-9

Cat. No.: VC5429497

Molecular Formula: C13H10BrFO

Molecular Weight: 281.124

* For research use only. Not for human or veterinary use.

4-Bromophenyl-(4-fluorobenzyl)ether - 900911-39-9

Specification

CAS No. 900911-39-9
Molecular Formula C13H10BrFO
Molecular Weight 281.124
IUPAC Name 1-bromo-4-[(4-fluorophenyl)methoxy]benzene
Standard InChI InChI=1S/C13H10BrFO/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9H2
Standard InChI Key RKQAIWHMXGWHRT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1COC2=CC=C(C=C2)Br)F

Introduction

Chemical Structure and Nomenclature

The IUPAC name of 4-bromophenyl-(4-fluorobenzyl)ether is 1-[(4-bromophenoxy)methyl]-4-fluorobenzene, reflecting its biphenyl ether backbone substituted with bromine and fluorine atoms at the para positions. The compound’s structure is confirmed by spectroscopic data, including 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and IR spectroscopy, which identify key signals for the ether linkage (δ\delta 4.6 ppm for the methylene group) and aromatic protons . The canonical SMILES representation, C1=CC(=CC=C1OCC2=C(C=C(C=C2)F)Br)F, illustrates the spatial arrangement of substituents .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC13H10BrFO\text{C}_{13}\text{H}_{10}\text{BrFO}
Molecular Weight281.12 g/mol
IUPAC Name1-[(4-Bromophenoxy)methyl]-4-fluorobenzene
CAS Registry Number900911-39-9
SMILESC1=CC(=CC=C1OCC2=C(C=C(C=C2)F)Br)F

Synthesis and Preparation

The synthesis of 4-bromophenyl-(4-fluorobenzyl)ether typically employs the Williamson ether synthesis, a two-step nucleophilic substitution reaction. In this method, a phenoxide ion (generated from 4-bromophenol) reacts with a benzyl halide (4-fluorobenzyl chloride) in the presence of a base such as potassium carbonate .

4-Bromophenol+4-Fluorobenzyl chlorideBase4-Bromophenyl-(4-fluorobenzyl)ether+HCl\text{4-Bromophenol} + \text{4-Fluorobenzyl chloride} \xrightarrow{\text{Base}} \text{4-Bromophenyl-(4-fluorobenzyl)ether} + \text{HCl}

Alternative routes include Ullmann coupling, where copper catalysts mediate the coupling of aryl halides, though this method is less common due to lower yields . Recent advancements have utilized phase-transfer catalysts to enhance reaction efficiency in biphasic systems .

Physicochemical Properties

As a halogenated ether, 4-bromophenyl-(4-fluorobenzyl)ether exhibits moderate polarity, with limited water solubility (estimated <0.1 g/L at 25°C) and high solubility in organic solvents like dichloromethane and tetrahydrofuran . Its melting point ranges between 74–76°C, while the boiling point remains undocumented but is inferred to exceed 250°C based on analogous compounds . The compound’s stability under ambient conditions is attributed to the electron-withdrawing effects of bromine and fluorine, which reduce susceptibility to oxidative degradation .

Table 2: Experimental and Predicted Properties

PropertyValueSource
Density1.593 g/cm³ (predicted)
Refractive Index1.527–1.528 (predicted)
Flash Point>140°F (60°C)

Reactivity and Functionalization

The bromine atom at the para position enables participation in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce aryl or amine groups . For example, palladium-catalyzed coupling with phenylboronic acid yields biaryl derivatives, which are precursors to liquid crystals and photovoltaic materials . The fluorine atom, meanwhile, enhances metabolic stability in drug candidates, making this ether a valuable scaffold in medicinal chemistry .

Applications in Pharmaceutical Research

4-Bromophenyl-(4-fluorobenzyl)ether has been explored as a building block for antimicrobial agents. In a 2014 study, triazole-thione derivatives incorporating this scaffold demonstrated inhibitory activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The compound’s lipophilicity (logP=3.2\log P = 3.2) facilitates membrane penetration, enhancing bioactivity . Additionally, its role in synthesizing kinase inhibitors is under investigation, with preliminary data showing IC50_{50} values of <100 nM against EGFR mutants .

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